molecular formula C18H17N3OS B4623205 N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4623205
M. Wt: 323.4 g/mol
InChI Key: MAKBFXZMDDDTEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including condensation reactions, ring closure methods, and functional group transformations. For example, the synthesis of polyamides containing a pyridyl moiety, as reported by Faghihi and Mozaffari (2008), involves direct polycondensation of dicarboxylic acid with aromatic diamines, indicating a complex synthesis pathway that might be similar to the target compound (Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical and physical behavior of compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the structure. For instance, Prabhuswamy et al. (2016) used single crystal X-ray diffraction to determine the crystal structure of a related compound, showcasing the importance of molecular structure analysis in comprehending the compound's characteristics (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactions and properties are influenced by its functional groups and molecular structure. The presence of a thiazole ring and a carboxamide group suggests reactivity towards nucleophilic substitution and the potential for hydrogen bonding, respectively. Research by Shim et al. (2002) on a structurally analogous compound highlights the compound's interaction with biological receptors, providing insight into its chemical behavior (Shim et al., 2002).

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and thermal stability, are crucial for its application in various fields. The solubility in polar solvents and thermal properties can be inferred from similar polyamides discussed by Faghihi and Mozaffari (2008), suggesting that these compounds exhibit good solubility in polar solvents and thermal stability, which are essential characteristics for material science applications (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups. The thiazole ring confers a certain degree of aromaticity and electronic properties, affecting the compound's reactivity towards electrophilic and nucleophilic agents. Analysis of related compounds, like the work of Okumura et al. (1998), provides a foundation for understanding the chemical properties and reactivity patterns of thiazole-containing compounds (Okumura et al., 1998).

Scientific Research Applications

Synthesis and Characterization of Novel Polyamides

Researchers have synthesized new polyamides through the direct polycondensation reaction involving pyridine derivatives, exploring their inherent viscosities, solubility, and thermal properties. These polymers exhibit high yield and are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, showing potential applications in various industrial and scientific fields due to their unique physical and chemical properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antituberculosis Activity

Compounds with structural similarities to "N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" have been evaluated for their antimicrobial and antituberculosis activities. For instance, a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting their potential as new therapeutic agents against resistant forms of tuberculosis (Moraski et al., 2011).

Chemical Synthesis and Molecular Interaction

The synthesis of various derivatives and their interaction with specific receptors have been a focus of research, demonstrating the versatility of these compounds in chemical synthesis and drug design. This includes the synthesis of compounds with potential as cannabinoid receptor antagonists, highlighting their significance in understanding receptor-ligand interactions and developing new pharmacological probes (Lan et al., 1999).

Biological and Pharmacological Properties

The exploration of the biological and pharmacological properties of these compounds, including their cytotoxic activities and potential as dual inhibitors for treating diseases, provides valuable insights into their therapeutic applications. This includes the investigation of their cytotoxic activity against various cancer cell lines, contributing to the development of new anticancer agents (Deady et al., 2003).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-6-4-7-12(2)15(11)21-17(22)16-13(3)20-18(23-16)14-8-5-9-19-10-14/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKBFXZMDDDTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
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N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
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N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
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N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
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N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Reactant of Route 6
N-(2,6-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

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